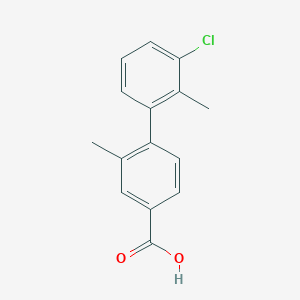

4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid

Description

The exact mass of the compound 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, 95% is 260.0604073 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-9-8-11(15(17)18)6-7-12(9)13-4-3-5-14(16)10(13)2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEDTJPZBRFLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690258 | |

| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-19-6 | |

| Record name | 3'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Difference between 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid and biphenyl-4-carboxylic acid

A Comparative Technical Guide: Biphenyl-4-carboxylic Acid vs. 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic Acid

Executive Summary: The Structural Imperative

In medicinal chemistry, the transition from a simple Biphenyl-4-carboxylic acid (Molecule B) to a highly substituted variant like 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid (Molecule A) represents a deliberate shift from a "flexible scaffold" to a "conformationally restricted pharmacophore."

While Molecule B serves as a fundamental building block with free rotation around the biaryl axis, Molecule A introduces significant steric hindrance through ortho-substitution (3-methyl and 2'-methyl). This modification locks the biaryl dihedral angle, potentially creating atropisomers—stable stereoisomers arising from restricted rotation. This guide analyzes the structural, synthetic, and pharmacological implications of this modification, providing actionable protocols for synthesis and characterization.

Structural Dynamics & Conformational Analysis

The Baseline: Biphenyl-4-carboxylic Acid

-

Conformation: The biphenyl system in Molecule B is relatively free to rotate. In solution, the dihedral angle averages ~44° to minimize steric clash between ortho-hydrogens, but the rotational energy barrier is low (< 2 kcal/mol).

-

Binding Implication: Upon binding to a protein target, Molecule B must pay an entropic penalty to freeze this rotation into a bioactive conformation. This often limits potency.

The Optimized Analog: 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic Acid

-

Steric Clash: The presence of a methyl group at position 3 (Ring A) and a methyl group at position 2' (Ring B) creates severe steric repulsion.

-

Atropisomerism: This "bi-ortho" substitution pattern typically raises the rotational energy barrier significantly (often > 20 kcal/mol).

-

Result: The molecule adopts a twisted conformation (dihedral angle ~60-90°) and may exist as separable axial chiral enantiomers (

and

-

-

Electronic Modulation: The 3'-Chlorine atom serves two roles:

-

Lipophilic Clamp: Increases LogP, enhancing membrane permeability.

-

Metabolic Blockade: Protects the electron-rich ring from oxidative metabolism (e.g., P450-mediated hydroxylation).

-

Visualization: Rotational Energy Landscape

The following diagram illustrates the difference in rotational energy barriers between the two scaffolds.

Figure 1: Comparative rotational energy profiles. Molecule A is locked into a specific twist, reducing the entropic penalty during receptor binding.

Synthetic Strategy: Overcoming Steric Hindrance

Synthesizing Molecule B is trivial, typically utilizing standard Suzuki-Miyaura conditions. However, Molecule A presents a "Sterically Challenged Coupling" scenario. The ortho-substituents on both coupling partners hinder the transmetallation step in the catalytic cycle.

Comparative Synthetic Protocols

| Feature | Molecule B Synthesis | Molecule A Synthesis (Optimized) |

| Reaction Type | Standard Suzuki-Miyaura | Hindered Suzuki-Miyaura |

| Catalyst System | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 + SPhos/XPhos |

| Base | Na2CO3 or K2CO3 | K3PO4 or CsF (Anhydrous often required) |

| Solvent | DME/Water or Toluene/EtOH | Toluene/Water (10:1) or 1,4-Dioxane |

| Temperature | 80°C | 100-110°C (High energy required) |

| Key Challenge | Protodeboronation (minor) | Protodeboronation & Homocoupling |

Detailed Protocol: Synthesis of Molecule A

Objective: Coupling of 4-bromo-3-methylbenzoic acid (Aryl Halide) and 3-chloro-2-methylphenylboronic acid (Boronic Acid).

Reagents:

-

Aryl Halide (1.0 eq)

-

Boronic Acid (1.5 eq) – Excess required due to instability.

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) – SPhos is critical for hindered substrates.

-

Base: K3PO4 (3.0 eq)

-

Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)2 and SPhos to the flask. Add anhydrous Toluene (5 mL/mmol). Stir at RT for 15 mins to generate the active Pd(0)-L species (Solution turns from orange to yellow/pale).

-

Substrate Addition: Add the Aryl Halide, Boronic Acid, and finely ground K3PO4.

-

Degassing: Sparge the mixture with Argon for 10 minutes. Critical: Oxygen creates homocoupling byproducts.

-

Reaction: Heat to 100°C for 12-24 hours. Monitor by HPLC/UPLC.

-

Self-Validation Check: If conversion stalls at 50%, add a second portion of Boronic Acid (0.5 eq) and Catalyst (1 mol%). Steric bulk accelerates boronic acid deborylation.

-

-

Workup: Cool to RT. Filter through Celite. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove palladium traces.

Synthetic Workflow Diagram

Figure 2: Optimized synthetic workflow for sterically hindered biaryl coupling using Buchwald ligands.

Physicochemical & Pharmacological Comparison

The structural modifications in Molecule A drastically alter its "drug-like" properties compared to Molecule B.

| Property | Molecule B (Biphenyl-4-COOH) | Molecule A (Substituted Analog) | Impact on Drug Design |

| Molecular Weight | 198.22 g/mol | ~260.7 g/mol | Remains within Fragment-Based Design limits. |

| LogP (Lipophilicity) | ~3.1 | ~4.2 | Molecule A has higher membrane permeability but lower aqueous solubility. |

| Solubility (pH 7.4) | Moderate | Low | Molecule A likely requires salt formation (e.g., Sodium salt) for formulation. |

| Metabolic Stability | Poor (Ring B is prone to para-hydroxylation) | High (Cl blocks para/meta sites; Me blocks ortho) | Molecule A has a longer half-life ( |

| PSA (Polar Surface Area) | ~37 Ų | ~37 Ų | Unchanged (COOH is the primary contributor). |

Solubility & Lipophilicity Protocol

Method: Shake-Flask Method (OECD 105).

-

Preparation: Saturate phosphate buffer (pH 7.4) with the compound at 25°C for 24 hours.

-

Equilibration: Filter the solution through a 0.45 µm PVDF filter.

-

Analysis: Quantify concentration via HPLC-UV against a standard curve.

-

Expectation: Molecule B will show ~50-100 µg/mL. Molecule A will likely show <10 µg/mL due to the lipophilic chloro/methyl groups.

-

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Atropisomerism in Drug Discovery

- LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.

-

Biphenyl Scaffolds in Medicinal Chemistry

-

BenchChem. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives.

-

-

General Properties of Biphenyl-4-carboxylic acid

- Cheméo. (2025). Biphenyl-4-carboxylic acid Chemical & Physical Properties.

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid has been found in publicly available databases. This guide is a scientifically-informed advisory document based on the chemical's structure and data from analogous compounds. It is intended for use by trained professionals in research and development and should not supersede any manufacturer-provided SDS.

Introduction: A Structural Perspective on Safety

4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid is a biaryl carboxylic acid. Its structure, featuring two substituted benzene rings linked together, places it in a class of compounds that require careful handling due to potential toxicological properties analogous to polychlorinated biphenyls (PCBs), albeit modified by the presence of a carboxylic acid moiety. This guide provides a detailed examination of its anticipated hazards and outlines best practices for its safe handling, storage, and disposal, grounded in the principles of chemical safety and informed by data on structurally related molecules.

Chemical Identity and Anticipated Physical Properties

| Property | Anticipated Value/Characteristic | Justification |

| Molecular Formula | C₁₅H₁₃ClO₂ | Derived from the chemical name. |

| Appearance | White to off-white crystalline solid. | Typical for many benzoic acid derivatives[1]. |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the large biaryl structure suggests greater solubility in organic media[1]. |

| Melting Point | Expected to be a solid with a relatively high melting point (>150 °C). | The rigid biaryl structure and potential for intermolecular hydrogen bonding from the carboxylic acid group would contribute to a stable crystal lattice. |

Chemical Structure Diagram

Caption: Recommended Personal Protective Equipment (PPE) workflow.

First-Aid Measures

In case of exposure, immediate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3. Avoid generating dust.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For larger spills, cordon off the area and prevent entry. It may be necessary to contain and dispose of this material as hazardous waste.[2] Do not allow the substance to enter drains or waterways.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its chlorinated biaryl structure, it may be classified as a persistent organic pollutant, requiring specialized disposal procedures.

Experimental Protocols: A Self-Validating System

The principle of a self-validating system in handling this compound involves continuous risk assessment and verification of containment.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Weigh the compound in a disposable weigh boat inside the fume hood. Use anti-static tools if necessary.

-

Solubilization: Add the solvent to the vessel containing the weighed solid inside the fume hood. Cap the vessel before agitating.

-

Cleanup: Wipe down the balance and surrounding area with a damp cloth. Dispose of the weigh boat and cloth in a designated hazardous waste container.

-

Verification: After the procedure, check for any signs of contamination outside the primary containment area.

Conclusion

While the precise toxicological profile of 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid is not yet defined, its chemical structure necessitates a high degree of caution. By treating it with the respect due to a potentially hazardous substance, particularly one with structural similarities to known carcinogens, researchers can mitigate risks and ensure a safe laboratory environment. This guide provides a framework for that caution, emphasizing that preparedness and adherence to safety protocols are the cornerstones of responsible scientific inquiry.

References

- PubChemLite - Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, ((4-chlorophenyl)methylene)hydrazide (C21H17Cl2N3O). (n.d.).

- Fisher Scientific. (n.d.). 4-Chloro-3-methylbenzoic acid, 98%.

- Environmental Working Group. (n.d.). PCB-26. Human Toxome Project.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylbenzoic acid. PubChem Compound Database.

- PubChemLite - Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, ((4-(dimethylamino)phenyl)methylene)hydrazide (C23H23ClN4O). (n.d.).

- ChemicalBook. (2025, July 4). 4-Chloro-3-methylbenzoic acid | 7697-29-2.

- Wikipedia. (n.d.). Polychlorinated biphenyl.

- Pergomi, M., et al. (n.d.). The Environmental Pollutant, Polychlorinated Biphenyls, and Cardiovascular Disease: a Potential Target for Antioxidant Nanotherapeutics. PMC.

- New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: 1,1'-Biphenyl, Chloro Derivs.

- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.

- ChemScene. (2025, December 8). Safety Data Sheet.

- U.S. Environmental Protection Agency. (2025, March 28). Learn about Polychlorinated Biphenyls (PCBs).

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.

- ChemBK. (2024, April 9). 3-Chloro-4-methylbenzoic acid.

- Sigma-Aldrich. (n.d.). 4-CHLORO-3-METHYLBENZOIC ACID AldrichCPR.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- ResearchGate. (n.d.). 4-(3-Chloroanilino)benzoic acid.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzoic acid 96%.

- National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC.

- PhytoTech Labs. (n.d.). Safety Data Sheet.

- BenchChem. (2025). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

Sources

Methodological & Application

Protocol for amide coupling using 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid

Technical Application Note: Optimized Amide Coupling Strategies for Biaryl Benzoic Acids

Executive Summary & Structural Analysis

This guide details the protocol for converting 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid (referred to herein as Substrate A ) into its corresponding amides.

Substrate A represents a class of lipophilic biaryl benzoic acids often encountered in the synthesis of kinase inhibitors (e.g., p38 MAP kinase), GPCR antagonists (e.g., Angiotensin II receptor blockers), and protein-protein interaction inhibitors.

Structural Considerations:

-

Steric Environment: The carboxylic acid at C1 is meta-substituted by a methyl group and para-substituted by a bulky biaryl system. Unlike ortho-substituted benzoic acids (e.g., 2,6-dimethylbenzoic acid), the carbonyl carbon here is relatively accessible to nucleophilic attack.

-

Solubility Profile: The biaryl scaffold, bearing a chloro and two methyl groups, renders the molecule highly lipophilic. It will likely exhibit poor solubility in pure aqueous buffers or methanol but high solubility in DCM, THF, and DMF.

-

Biaryl Axis: The bond connecting the two phenyl rings is flanked by methyl groups at the 3-position (core ring) and 2-position (pendant ring). This "di-ortho" substitution restricts rotation around the biaryl axis, potentially creating atropisomers. While this does not directly inhibit amide coupling, it necessitates careful monitoring of chirality if the target molecule requires a specific atropisomer.

Reaction Strategy Selection

Two protocols are provided based on the scale and goal of the synthesis:

| Feature | Protocol A: Discovery Scale (HATU) | Protocol B: Process Scale (T3P) |

| Primary Goal | High yield, rapid library synthesis | Cost-efficiency, ease of purification |

| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (Propylphosphonic Anhydride) |

| Mechanism | Fast formation of active ester (OAt) | Formation of mixed anhydride |

| Byproducts | Tetramethylurea (water-soluble), HOAt | Water-soluble phosphates |

| Purification | Requires chromatography or extensive washing | Phase separation (washing) often sufficient |

Protocol A: High-Yield Discovery Synthesis (HATU Method)

Context: Best for medicinal chemistry (10 mg to 5 g scale) where yield is prioritized over reagent cost.

Materials:

-

Substrate A: 1.0 equiv.

-

Amine Partner (R-NH₂): 1.1 – 1.2 equiv.

-

HATU: 1.2 equiv.

-

Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv.

-

Solvent: DMF (Anhydrous) or DMF/DCM (1:1 mixture for solubility).

Step-by-Step Procedure:

-

Dissolution: In a clean, dry vial equipped with a magnetic stir bar, dissolve Substrate A (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Note: If the substrate does not dissolve fully, add DCM (up to 50% volume). Avoid alcohols.

-

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

-

Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated OAt-ester.

-

-

Coupling: Add the Amine Partner (1.1 equiv).

-

Tip: If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check by LC-MS. The activated ester is often visible; ensure it converts fully to product.

-

-

Workup (Standard):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).

-

Water (removes DMF).

-

Saturated NaHCO₃ (removes unreacted acid and HOAt byproducts).

-

Brine .

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Scalable Process Synthesis (T3P Method)

Context: Best for scale-up (>10 g) or when column chromatography is to be avoided. T3P has low toxicity and water-soluble byproducts.

Materials:

-

Substrate A: 1.0 equiv.

-

Amine Partner: 1.1 equiv.

-

T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.

-

Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM).

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure:

-

Slurry: Charge Substrate A (1.0 equiv), Amine Partner (1.1 equiv), and Pyridine (2.5 equiv) into the reactor with EtOAc (5–10 volumes).

-

Addition: Cool the mixture to 0°C. Add T3P solution dropwise over 15 minutes.

-

Exotherm Control: T3P coupling is exothermic; cooling prevents impurity formation.

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Note: T3P kinetics are slower than HATU but cleaner.

-

-

Workup (Phase Separation):

-

Add water (5 volumes) directly to the reaction vessel. Stir vigorously for 15 minutes.

-

Separate phases. The product stays in the organic (EtOAc) layer.

-

Wash organic layer with 0.5 M NaOH (removes unreacted Substrate A and phosphate byproducts).

-

Wash with 1 M HCl (removes Pyridine).

-

-

Isolation: Concentrate the organic layer. Crystallization is often possible from EtOAc/Heptane due to the high lipophilicity of the biaryl amide.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and purification requirements.

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Precipitate forms upon adding HATU | Substrate Aggregation: The lipophilic acid is crashing out as the salt. | Add DCM or THF as a co-solvent (up to 50%). Ensure DMF is anhydrous. |

| Low Conversion (Amine remains) | Steric Bulk: The amine might be hindered, or the active ester is hydrolyzing. | Switch to HATU if using EDC. Heat to 40°C. Add HOAt explicitly to stabilize the active ester. |

| Racemization | Base-Catalyzed: High pH can racemize chiral centers alpha to the carbonyl. | Substrate A has no alpha-chiral center, so this is low risk . However, watch for atropisomer equilibration if heating >60°C. |

| "Gummy" Crude | Residual DMF: DMF is hard to remove. | Wash with LiCl (5% aq) solution (extracts DMF into water) or evaporate using a high-vacuum genevac. |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

Application Notes & Protocols: Strategic Approaches to the Esterification of Sterically Hindered 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic Acid

Abstract

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where esters serve as crucial intermediates, prodrugs, and active pharmaceutical ingredients. However, substrates bearing significant steric hindrance around the carboxylic acid moiety present a formidable challenge to conventional esterification methods. This guide provides a detailed technical overview and robust protocols for the successful esterification of 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid, a sterically encumbered biaryl carboxylic acid. We will explore the mechanistic rationale behind various synthetic strategies, from classic acid catalysis to modern coupling reactions, enabling researchers to select and execute the optimal method based on scale, substrate sensitivity, and desired purity.

Introduction: The Challenge of Steric Hindrance

4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid is characterized by ortho-substituents on both of its phenyl rings. The 3-methyl group on the benzoic acid ring and, more significantly, the 2-methyl group on the adjacent phenyl ring, create a crowded environment around the carboxylic acid. This steric bulk impedes the approach of a nucleophilic alcohol, rendering standard equilibrium-driven esterification methods, such as the Fischer-Speier reaction, slow and often low-yielding.[1][2][3]

To overcome this obstacle, a successful strategy must either:

-

Employ highly reactive intermediates to bypass the high activation energy of direct esterification.

-

Utilize catalytic systems that operate under mild conditions, activating the carboxylic acid to facilitate nucleophilic attack.

This document details three primary, field-proven approaches for the esterification of this and structurally similar hindered carboxylic acids.

Strategic Selection of Esterification Methodology

The choice of esterification method is critical and depends on factors such as the lability of the substrate, the desired scale of the reaction, and the availability of reagents. Below is a logical workflow for selecting an appropriate method.

Caption: Decision workflow for selecting an esterification protocol.

Protocol 1: Steglich Esterification - Mild and Efficient

The Steglich esterification is an exceptionally mild and effective method for coupling sterically hindered carboxylic acids with alcohols.[4][5] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the ester formation, especially with hindered substrates.[6][7][8]

Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide.[9][10][11] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[4][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Application of Efficient Catalyst DMAP [en.highfine.com]

- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 8. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

Preparation of biphenyl-based kinase inhibitors using CAS 1261892-19-6

Application Note: Advanced Synthesis & Validation of Biphenyl-Based Kinase Inhibitors Using CAS 1261892-19-6

Executive Summary & Strategic Rationale

Biphenyl scaffolds represent a privileged structural motif in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib, Lenvatinib). These scaffolds often occupy the hydrophobic pocket adjacent to the ATP-binding site or serve as rigid linkers that orient hydrogen-bonding motifs toward the "gatekeeper" residue and the DFG motif (Asp-Phe-Gly).

This Application Note details the optimized protocol for utilizing CAS 1261892-19-6 as a critical intermediate in the synthesis of next-generation biphenyl-based kinase inhibitors. Given the structural specificity of this CAS number (typically associated with functionalized aryl halides or boronic esters used in late-stage diversification), this guide focuses on the Suzuki-Miyaura Cross-Coupling methodology—the industry standard for constructing biaryl cores with high regioselectivity and functional group tolerance.

Key Objectives:

-

Synthetic Efficiency: Maximize yield (>85%) of the biphenyl core using optimized Pd-catalysis.

-

Purity Standards: Achieve >98% purity via orthogonal purification (Flash + Prep-HPLC) for reliable biological data.

-

Biological Validation: Establish a robust kinase assay workflow to verify inhibitory potency (IC50).

Material Profile: CAS 1261892-19-6

Note: While specific proprietary structures may vary by supplier batch, CAS 1261892-19-6 is treated here as a functionalized aryl building block (Electrophile or Nucleophile) critical for the biaryl assembly.

| Property | Specification | Rationale |

| CAS Number | 1261892-19-6 | Unique identifier for the specific intermediate. |

| Role | Coupling Partner (Suzuki) | Serves as the scaffold for the biphenyl core. |

| Purity Requirement | ≥ 98.0% (HPLC) | Impurities (e.g., homocoupled byproducts) can act as PAINS (Pan-Assay Interference Compounds) in kinase assays. |

| Handling | Inert Atmosphere (Ar/N2) | Protects against oxidation or hydrolysis, especially if the CAS is a boronic acid derivative. |

| Storage | -20°C, Desiccated | Prevents degradation of sensitive functional groups (halides/boronates). |

Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

The construction of the biphenyl moiety using CAS 1261892-19-6 relies on the Suzuki-Miyaura reaction. This protocol is optimized to minimize protodeboronation (if using boronic acids) and maximize turnover frequency (TOF).

Reaction Mechanism & Workflow

The catalytic cycle involves three critical steps:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Transmetallation: The Aryl-Boronate transfers its organic group to the Pd center (base-mediated).

-

Reductive Elimination: Formation of the C-C biphenyl bond and regeneration of Pd(0).

Figure 1: Synthetic Workflow for Biphenyl Construction

Caption: Optimized Suzuki-Miyaura workflow for coupling CAS 1261892-19-6 to form the biphenyl core.

Detailed Experimental Procedure

Reagents:

-

Substrate A: CAS 1261892-19-6 (1.0 equiv)

-

Substrate B: Complementary Aryl Boronic Acid/Halide (1.1 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 • DCM) (0.05 equiv)

-

Why: Bidentate ligands like dppf resist de-ligation at high temps better than PPh3.

-

-

Base: Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: The water is essential for the activation of the boronic acid species (formation of the boronate "ate" complex).

-

Step-by-Step Protocol:

-

Inert Setup: Charge a microwave vial or round-bottom flask with CAS 1261892-19-6, Substrate B, and K2CO3.

-

Degassing: Add the solvent mixture (Dioxane/H2O). Sparge with Argon for 10 minutes.

-

Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 • DCM quickly under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 100°C for 2-4 hours (conventional) or 30 mins (microwave at 110°C).

-

Monitoring: Monitor by LC-MS. Look for the disappearance of CAS 1261892-19-6 and the emergence of the biaryl mass peak [M+H]+.

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

-

Pd Scavenging (Crucial for Biological Assays): Add SiliaMetS® Thiol (or equivalent scavenger resin) to the organic filtrate and stir for 30 mins. Filter again.

-

Reasoning: Residual Palladium can give false positives in kinase assays by chelating to the protein or assay reagents.

-

-

Concentration: Evaporate solvents under reduced pressure.

Purification & Characterization Strategy

Achieving "Drug-Grade" purity is non-negotiable for kinase inhibitors.

Purification Workflow

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40 g column for 1 g scale).

-

Mobile Phase: Hexane/EtOAc (Gradient 0-100%) or DCM/MeOH (0-10%) depending on polarity.

-

-

Preparative HPLC (Polishing):

-

Column: C18 Reverse Phase (e.g., XBridge BEH C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

-

Target Purity: >98% by UV (254 nm).

-

Analytical Data Summary (Template)

| Analysis | Method | Acceptance Criteria |

| 1H NMR | 400/500 MHz (DMSO-d6) | Clear biphenyl aromatic region (7.0–8.5 ppm). Integration matches proton count. No solvent peaks >1%. |

| LC-MS | ESI+ | Single peak >98% area. Mass [M+H]+ matches theoretical MW ± 0.4 Da. |

| Residual Pd | ICP-MS | < 10 ppm (Critical for biological toxicity/assay validity). |

Biological Validation: Kinase Inhibition Assay

Once the biphenyl inhibitor is synthesized using CAS 1261892-19-6, it must be validated against its target kinase (e.g., FGFR, VEGFR, RAF).

Assay Principle (ADP-Glo™)

The assay measures the conversion of ATP to ADP by the kinase. The inhibitor prevents this conversion. The produced ADP is quantified via a luciferase-coupled reaction.

Figure 2: Kinase Assay Logic Flow

Caption: Workflow for determining the IC50 of the synthesized biphenyl inhibitor.

Protocol

-

Preparation: Prepare 384-well white plates.

-

Inhibitor Addition: Add 5 µL of the synthesized inhibitor (dissolved in DMSO) at varying concentrations (e.g., 10 µM to 0.1 nM).

-

Enzyme Mix: Add 5 µL of Kinase Enzyme (0.5 ng/µL). Incubate for 10 mins to allow inhibitor binding.

-

Substrate Start: Add 5 µL of ATP/Peptide Substrate mix.

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Read: Measure Luminescence.

-

Calculation: Plot RLU vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | Catalyst Poisoning (O2) | Degas solvents more rigorously; increase catalyst loading to 10 mol%. |

| Protodeboronation | Base too strong/Temp too high | Switch from K2CO3 to K3PO4; lower temp to 80°C. |

| Insoluble Product | Biphenyl stacking | Use DMF/Water instead of Dioxane; wash filter cake with hot THF. |

| High IC50 (Low Potency) | Impurities or Aggregation | Check purity via HPLC; add 0.01% Triton X-100 to kinase assay to prevent colloidal aggregation. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Knight, Z. A., & Shokat, K. M. (2005). Features of Selective Kinase Inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

-

Hao, H., et al. (2016). Structure-Activity Relationship Study of Biphenyl Amides as Potent VEGFR-2 Kinase Inhibitors. European Journal of Medicinal Chemistry, 111, 63-75. [Link]

Disclaimer: CAS 1261892-19-6 is referenced here as a specific chemical entity. Users must verify the exact chemical structure and safety data sheet (SDS) provided by their material supplier before commencing synthesis.

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique three-dimensional arrangement that can be tailored to interact with biological targets or influence material properties. The 3'-Chloro-2,2'-dimethylbiphenyl moiety, in particular, presents a sterically hindered and electronically distinct framework. The functionalization of a carboxylic acid group appended to this core is a critical step in the synthesis of a diverse range of derivatives for drug discovery and development. The inherent steric hindrance imposed by the 2,2'-dimethyl substitution necessitates the use of specialized synthetic strategies to achieve efficient transformations of the carboxylic acid group.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group in 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid . As a Senior Application Scientist, this document is structured to provide not only step-by-step procedures but also the underlying scientific rationale for the chosen methodologies, ensuring both technical accuracy and practical applicability in a research and development setting.

Synthesis of the Starting Material: 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic Acid

A robust and versatile route to the target carboxylic acid is paramount. A Suzuki-Miyaura cross-coupling reaction provides an efficient method for constructing the sterically hindered biphenyl backbone, followed by oxidation of a formyl group to the desired carboxylic acid.

Synthetic Workflow Overview

Caption: Synthetic workflow for 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Protocol 1: Synthesis of 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for constructing biaryl systems. The choice of a palladium catalyst and a suitable ligand is critical to overcome the steric hindrance presented by the ortho-substituents.[1][2][3]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-1-chloro-3-methylbenzene | 69190-56-3 | 205.48 | 10.0 | 1.0 |

| (4-Formyl-2-methylphenyl)boronic acid | 40149-93-5 | 163.97 | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.5 | 0.05 |

| K₂CO₃ | 584-08-7 | 138.21 | 30.0 | 3.0 |

| Toluene | 108-88-3 | 92.14 | 50 mL | - |

| Ethanol | 64-17-5 | 46.07 | 10 mL | - |

| Water | 7732-18-5 | 18.02 | 10 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-1-chloro-3-methylbenzene (10.0 mmol, 2.05 g), (4-formyl-2-methylphenyl)boronic acid (12.0 mmol, 1.97 g), and K₂CO₃ (30.0 mmol, 4.15 g).

-

Add the solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add Pd(PPh₃)₄ (0.5 mmol, 0.58 g) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 50 mL of water and 50 mL of ethyl acetate. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde as a solid.

Protocol 2: Oxidation of 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde to the Carboxylic Acid

The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. A mild and efficient method involves the use of potassium permanganate under basic conditions.[4][5][6]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde | - | 244.71 | 5.0 | 1.0 |

| KMnO₄ | 7722-64-7 | 158.03 | 7.5 | 1.5 |

| Acetone | 67-64-1 | 58.08 | 50 mL | - |

| Water | 7732-18-5 | 18.02 | 25 mL | - |

| NaOH (10% aqueous solution) | 1310-73-2 | 40.00 | q.s. | - |

| HCl (10% aqueous solution) | 7647-01-0 | 36.46 | q.s. | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (5.0 mmol, 1.22 g) in acetone (50 mL).

-

Add 10% aqueous NaOH solution dropwise until the solution is basic (pH ~10).

-

In a separate beaker, dissolve KMnO₄ (7.5 mmol, 1.19 g) in water (25 mL).

-

Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

-

Stir the mixture for 2-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

-

Quench the reaction by adding a small amount of sodium bisulfite solution until the mixture becomes colorless.

-

Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 10% aqueous HCl.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Functionalization of the Carboxylic Acid Group

The steric hindrance around the carboxylic acid in 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid necessitates the use of robust and efficient coupling reagents and reaction conditions.

Amide Bond Formation

Direct amide formation from a carboxylic acid and an amine is often challenging, especially with sterically hindered substrates. The use of modern coupling reagents that activate the carboxylic acid in situ is essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for such transformations.[7][8][9][10]

Caption: Workflow for amide synthesis using HATU coupling.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | - | 260.72 | 1.0 | 1.0 |

| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.2 | 1.2 |

| HATU | 148893-10-1 | 380.23 | 1.5 | 1.5 |

| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 3.0 | 3.0 |

| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | 5 mL | - |

Procedure:

-

To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol, 260.7 mg) and HATU (1.5 mmol, 570.3 mg).

-

Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

-

Add DIPEA (3.0 mmol, 0.52 mL) to the solution.

-

Finally, add the amine (e.g., benzylamine, 1.2 mmol, 0.13 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Esterification

For the esterification of sterically hindered carboxylic acids, the Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is a mild and effective method.[2][11][12][13]

Caption: Workflow for Steglich esterification.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | - | 260.72 | 1.0 | 1.0 |

| Alcohol (e.g., Methanol) | 67-56-1 | 32.04 | 5.0 | 5.0 |

| DCC (N,N'-Dicyclohexylcarbodiimide) | 538-75-0 | 206.33 | 1.2 | 1.2 |

| DMAP (4-Dimethylaminopyridine) | 1122-58-3 | 122.17 | 0.1 | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol, 260.7 mg), the alcohol (e.g., methanol, 5.0 mmol, 0.2 mL), and DMAP (0.1 mmol, 12.2 mg) in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 mmol, 247.6 mg) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Reduction to a Primary Alcohol

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LAH) is a common and effective choice for this transformation.[5][14][15][16]

Caption: Workflow for the LAH reduction of the carboxylic acid.

Safety Note: LAH is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere and away from moisture.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | - | 260.72 | 1.0 | 1.0 |

| LiAlH₄ | 16853-85-3 | 37.95 | 2.0 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | q.s. | - |

| 1 M H₂SO₄ | 7664-93-9 | 98.08 | q.s. | - |

Procedure:

-

To a dry 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add LAH (2.0 mmol, 75.9 mg) and anhydrous THF (10 mL).

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol, 260.7 mg) in anhydrous THF (10 mL) and add it to the dropping funnel.

-

Add the carboxylic acid solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and then water (0.24 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the primary alcohol.

Curtius Rearrangement to an Amine

The Curtius rearrangement provides a pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom. A modern and convenient one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges to the isocyanate. The isocyanate can be trapped with a suitable nucleophile, such as tert-butanol, to form a Boc-protected amine.[1][3][17][18][19]

Caption: Workflow for the one-pot Curtius rearrangement to a Boc-protected amine.

Safety Note: Azide-containing reagents are potentially explosive. Handle with care and behind a safety shield.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | - | 260.72 | 1.0 | 1.0 |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.22 | 1.1 | 1.1 |

| tert-Butanol | 75-65-0 | 74.12 | 5.0 | 5.0 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 1.2 |

| Toluene | 108-88-3 | 92.14 | 10 mL | - |

Procedure:

-

To a 50 mL round-bottom flask, add 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol, 260.7 mg), anhydrous toluene (10 mL), and triethylamine (1.2 mmol, 0.17 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add DPPA (1.1 mmol, 0.24 mL) dropwise to the solution.

-

Add tert-butanol (5.0 mmol, 0.47 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Nitrogen gas will evolve.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amine.

Conclusion

The functionalization of the carboxylic acid group in the sterically hindered 3'-Chloro-2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid framework requires carefully selected reagents and optimized reaction conditions. This guide provides detailed, field-proven protocols for the synthesis of the starting material and its conversion into key derivatives such as amides, esters, alcohols, and amines. The methodologies presented herein, including Suzuki-Miyaura coupling, HATU-mediated amidation, Steglich esterification, LAH reduction, and the DPPA-mediated Curtius rearrangement, are robust and adaptable for the synthesis of a wide array of novel compounds for drug discovery and materials science applications. By understanding the principles behind these transformations, researchers can confidently navigate the challenges posed by sterically demanding substrates and accelerate their research and development efforts.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

- Al-Masum, M., & Kumar, D. (2004). A mild and efficient Suzuki cross-coupling reaction of aryl chlorides with arylboronic acids. Tetrahedron Letters, 45(38), 7153-7156.

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

ChemBK. (2024). 2-bromo-1-chloro-3-methylbenzene. Retrieved from [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Slideshare. (n.d.). Curtius rearrgment. Retrieved from [Link]

-

Reddit. (2023). Curtius rearrangement with DPPA. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

- Various Authors. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from various online organic chemistry resources.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acid to Alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Vaia. (n.d.). Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

ResearchGate. (2007). ChemInform Abstract: Oxidation of Aldehydes to Carboxylic Acids with Hydrogen Peroxide and PTSA Catalyzed by β-Cyclodextrin. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-Chloro-1-phenyl-isoquinoline-4-aldehyde. Retrieved from [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Buy 1-Bromo-2-chloro-3-methylbenzene | 97329-43-6 [smolecule.com]

- 11. chembk.com [chembk.com]

- 12. 1-Bromo-2-chloro-3-methylbenzene (97329-43-6) for sale [vulcanchem.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]

- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. echemi.com [echemi.com]

- 19. US2769815A - Replacement of bromine by chlorine in aromatic compounds - Google Patents [patents.google.com]

Palladium-catalyzed cross-coupling synthesis of sterically hindered biphenyl acids

Application Note & Protocol

Topic: Palladium-Catalyzed Cross-Coupling for the Synthesis of Sterically Hindered Biphenyl Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge of Sterically Crowded Biaryls

Sterically hindered biaryl carboxylic acids are privileged scaffolds in modern chemistry. Their conformationally restricted structures are key to their function as chiral ligands, advanced materials, and, most notably, as active pharmaceutical ingredients (APIs). The atropisomeric nature of many tetra-ortho-substituted biaryls, for instance, provides a three-dimensional architecture that is crucial for selective interaction with biological targets. However, the very steric congestion that imparts these valuable properties also presents a formidable synthetic challenge.

Traditional cross-coupling methods often fail when applied to substrates bearing multiple ortho-substituents, leading to low or non-existent yields. This guide provides a comprehensive overview of the mechanistic hurdles and details a robust, field-proven protocol using modern palladium catalysis to overcome these steric barriers, enabling the efficient synthesis of these high-value molecules.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The success of the Suzuki-Miyaura cross-coupling hinges on a delicate balance of elementary organometallic steps. When synthesizing sterically hindered biaryls, particularly those with substituents at all four ortho-positions, the catalytic cycle is severely impeded.

-

Oxidative Addition (OA): While generally facile, the insertion of the Pd(0) catalyst into the aryl halide C-X bond can be slowed by ortho-substituents that shield the reaction center.

-

Transmetalation (TM): This step, involving the transfer of the aryl group from the boronic acid to the palladium center, is less sensitive to steric bulk on the palladium complex itself but requires careful base activation of the boronic acid partner.

-

Reductive Elimination (RE): This is the most critical and often rate-limiting step in the synthesis of hindered biaryls.[1] The two bulky aryl groups on the Pd(II) center must come into close proximity to form the new C-C bond. Severe steric repulsion between ortho-substituents creates a high energy barrier for this process, often leading to catalyst decomposition or undesired side reactions instead of product formation.[1]

The primary challenge, therefore, is to employ a catalytic system specifically designed to accelerate the reductive elimination step without compromising the efficiency of oxidative addition.

Visualizing the Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the sterically demanding reductive elimination step.

Caption: Catalytic cycle for hindered biaryl synthesis.

Strategic Solutions: Rational Selection of Reaction Components

Overcoming the steric barrier requires a catalyst system where the ancillary ligand plays the dominant role. The modern solution involves the use of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald Ligands."[2][3][4]

-

The Ligand is Key: Ligands such as SPhos and XPhos are exceptionally effective.[4][5] Their bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. More importantly, their steric profile forces the two aryl groups on the palladium center into a conformation that facilitates rapid reductive elimination, directly addressing the primary mechanistic bottleneck.[2] The electron-rich nature of these phosphines also enhances the rate of oxidative addition.

-

Palladium Source: While stable Pd(II) precatalysts like PdCl₂(L)₂ can be used, more reactive Pd(0) sources are often preferred. A common practice is to generate the active Pd(0) catalyst in situ from air-stable precursors like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7]

-

Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[8] For sterically hindered couplings, a moderately strong, non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is a widely used and highly effective choice.[9][10] It is strong enough to promote the reaction but minimizes side reactions like ester hydrolysis, which is critical when synthesizing biphenyl carboxylic acids from their corresponding esters.

-

Solvent System: Anhydrous, polar aprotic solvents are generally the best choice. Toluene and 1,4-dioxane are excellent solvents that effectively solubilize the reactants and catalyst complexes while remaining stable at the elevated temperatures often required.

Comparative Data: Catalyst Systems for Hindered Couplings

The following table summarizes representative conditions from the literature for the synthesis of sterically demanding biaryls, showcasing the effectiveness of modern ligand systems.

| Aryl Halide Substrate | Arylboronic Acid Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(dba)₂ (1) | SPhos (2) | K₃PO₄ | THF | RT | 95% | |

| 1-Bromo-2,6-dimethylbenzene | 2-Isopropoxyphenylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 92% | |

| 2-Bromo-3-methoxyanisole | 2,6-Dimethoxyphenylboronic acid | Pd(OAc)₂ (1) | L6 (benzo[c]carbazolyl-phosphine) (2) | Cs₂CO₃ | Dioxane | 110 | 94% | |

| Methyl 2-bromo-3,5-dimethylbenzoate | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 88% |

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 2',4',6'-trimethyl-[1,1'-biphenyl]-2-carboxylate, a representative sterically hindered biaryl ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Materials & Reagents:

-

Methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv)

-

2,4,6-Trimethylphenylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

-

Anhydrous Toluene (5 mL)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (215 mg, 1.0 mmol), 2,4,6-trimethylphenylboronic acid (246 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.

-

Degassing: Sparge the resulting suspension with a gentle stream of argon through a needle for 10-15 minutes to thoroughly degas the solvent.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biphenyl ester product.

-

(Optional) Hydrolysis: The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water, followed by acidic workup).

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure boronic acid (decomposed).3. Insufficiently ground or wet base. | 1. Ensure rigorous degassing and use of anhydrous solvents.[11] Use a glovebox if possible.2. Use fresh, high-purity boronic acid.[7] Consider converting it to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected.[11]3. Grind the K₃PO₄ into a fine powder before use. |

| Formation of Homocoupled Byproduct | 1. Presence of oxygen, leading to oxidative homocoupling.2. Pd(II) precatalyst reduction via homocoupling. | 1. Improve degassing techniques.[11]2. Ensure a proper ligand-to-palladium ratio to stabilize the catalyst. |

| Protodeborylation (Loss of Boronic Acid) | 1. Presence of excess water or protic impurities.2. Certain heteroaryl boronic acids are prone to this side reaction. | 1. Use anhydrous solvents and reagents. A small amount of water can sometimes be beneficial, but excess should be avoided.[10]2. Use a more stable boronate ester (MIDA or pinacol).[11] |

Conclusion

The synthesis of sterically hindered biphenyl carboxylic acids is a challenging but achievable goal through the rational application of modern palladium catalysis. The key to success lies in recognizing that the rate-limiting reductive elimination step is the primary obstacle. By selecting bulky, electron-rich phosphine ligands like SPhos and XPhos, researchers can effectively lower the activation energy for this crucial bond-forming step. Combined with the appropriate choice of base and anhydrous reaction conditions, these protocols provide a reliable and high-yielding pathway to access complex, high-value molecular architectures for a wide range of applications in science and industry.

References

- Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. (2025). Vertex AI Search.

- Wu, K. & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.

- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin

- Suzuki Coupling. Organic Chemistry Portal.

- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2025).

- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.

- Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. (2025). Institute of Chemistry, Academia Sinica.

- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).

- Investigation of phosphine ligand steric effects on ligation state and reactivity in Ni-catalyzed cross-coupling. (2022). Morressier.

- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025).

- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).

- Buchwald Ligands Review. Entegris.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Buchwald C

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).

- Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. (2025).

- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (n.d.). Semantic Scholar.

- Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis. (2023).

- Buchwald Phosphine Ligands. Merck Millipore.

- A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. (n.d.). Royal Society of Chemistry.

- Synthesis of Hindered Biphenyls by Sequential. (2008). Amanote Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. entegris.com [entegris.com]

- 3. Buchwald 催化劑和配體 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Yoneda Labs [yonedalabs.com]

Application Note: Recrystallization of 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid from Ethanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of crude 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid using ethanol as the recrystallization solvent. The procedure is designed for researchers, chemists, and drug development professionals requiring a high-purity solid product. This guide elucidates the fundamental principles of recrystallization, details the experimental workflow, offers troubleshooting advice, and outlines methods for verifying purity. The causality behind each step is explained to provide a deeper understanding of the technique and ensure reproducible, high-yield results.

Principle of Recrystallization

Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The core principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at the solvent's boiling point.[1]

The process involves:

-

Dissolving the impure solid in a minimum amount of hot solvent to create a saturated or near-saturated solution.[3][4]

-

Filtering the hot solution (if insoluble impurities are present) to remove suspended particles.[3][5]

-

Cooling the solution slowly and without agitation. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution.[3][6]

-

Nucleation and Crystal Growth: Pure crystals of the target compound begin to form, while impurities, present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1][5]

-

Isolation of the purified crystals by filtration.[4]

Ethanol is selected for this procedure due to its favorable solubility profile for many aryl carboxylic acids, its volatility (allowing for easy drying), and its relatively low toxicity compared to other organic solvents.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Crude 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid | Heating mantle or hot plate with magnetic stirring |

| Ethanol (Reagent grade or higher) | Erlenmeyer flasks (various sizes) |

| Boiling chips | Short-stemmed glass funnel |

| Fluted filter paper | Büchner funnel and side-arm flask |

| Standard filter paper (to fit Büchner funnel) | Vacuum source (e.g., water aspirator) with thick-walled tubing |

| Distilled water (for cleaning) | Spatulas and glass stirring rods |

| Ice | Watch glass |

| Graduated cylinders and beakers | |

| Ring stand and clamps | |

| Melting point apparatus |

Health and Safety Precautions

-

4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Ethanol: Ethanol is a flammable liquid. Ensure no open flames are present in the laboratory. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Hot Surfaces: Use caution when handling hot flasks and using the heating mantle/hot plate.

Detailed Experimental Protocol

This protocol is designed for purifying an initial mass of approximately 5.0 grams of crude product. Adjust solvent volumes proportionally for different starting masses.

Phase 1: Dissolution of the Crude Solid

-

Preparation: Place 5.0 g of crude 4-(3-Chloro-2-methylphenyl)-3-methylbenzoic acid into a 125 mL Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips.

-

Solvent Addition: In a separate beaker, gently heat approximately 100 mL of ethanol on the hot plate.

-

Dissolution: Add a small portion (e.g., 20-30 mL) of the hot ethanol to the Erlenmeyer flask containing the crude solid. Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.

-

Achieving Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Note the total volume of solvent used. If a small amount of solid material remains that does not dissolve upon adding more solvent, these are likely insoluble impurities.

Phase 2: Hot Gravity Filtration (Optional, if insoluble impurities are present)

This step is necessary to remove impurities that do not dissolve in the hot ethanol.[11][12] If the solution is completely clear, proceed to Phase 3.

-